molecular formula C19H20N2O3 B6495825 phenyl N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate CAS No. 955610-87-4

phenyl N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate

Cat. No. B6495825
CAS RN: 955610-87-4
M. Wt: 324.4 g/mol
InChI Key: GFKRUDJNLVNGNW-UHFFFAOYSA-N
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Description

This compound is a carbamate derivative of a tetrahydroquinoline. Carbamates are organic compounds derived from carbamic acid and are often used in pharmaceuticals and pesticides . Tetrahydroquinolines are a class of organic compounds that are derivatives of quinoline and have a wide range of applications in medicinal chemistry .


Molecular Structure Analysis

The molecular structure would consist of a tetrahydroquinoline ring, a carbamate group, and a phenyl group . The exact structure would depend on the positions of these groups on the molecule.


Chemical Reactions Analysis

As a carbamate, this compound would likely undergo reactions typical of carbamates, such as hydrolysis under acidic or basic conditions . The tetrahydroquinoline portion of the molecule could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, carbamates tend to be solid at room temperature and are often soluble in organic solvents . Tetrahydroquinolines, depending on their substitution patterns, can exhibit a wide range of physical and chemical properties .

Future Directions

The future directions for this compound would depend on its intended use and effectiveness. If it shows promise in preliminary studies, it could be further developed and optimized. Potential applications could be in the fields of medicinal chemistry, agriculture, or materials science .

properties

IUPAC Name

phenyl N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-2-18(22)21-12-6-7-14-10-11-15(13-17(14)21)20-19(23)24-16-8-4-3-5-9-16/h3-5,8-11,13H,2,6-7,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKRUDJNLVNGNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl (1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate

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